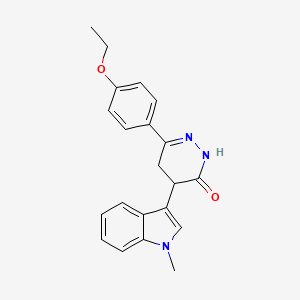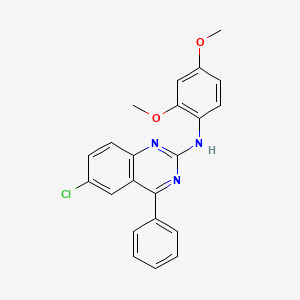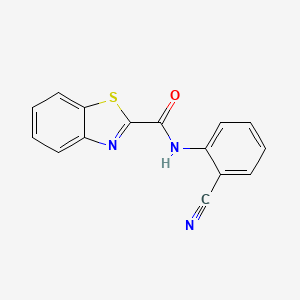
3-(4-Ethoxyphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one is a complex organic compound that features a unique structure combining an ethoxyphenyl group, a methylindole moiety, and a diazinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-ethoxyphenyl and 1-methylindole intermediates, followed by their coupling under specific conditions to form the desired diazinone ring.
Preparation of 4-Ethoxyphenyl Intermediate: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Preparation of 1-Methylindole Intermediate: This involves the methylation of indole using methyl iodide in the presence of a strong base like sodium hydride.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable catalyst and solvent, followed by cyclization to form the diazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one
- 3-(4-Chlorophenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one
- 3-(4-Fluorophenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one
Uniqueness
The uniqueness of 3-(4-Ethoxyphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-26-15-10-8-14(9-11-15)19-12-17(21(25)23-22-19)18-13-24(2)20-7-5-4-6-16(18)20/h4-11,13,17H,3,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTAMUWSSSBSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421562.png)



![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2421573.png)
![3-(4-ethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2421575.png)


![(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2421579.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2421581.png)


